REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([CH3:35])[C:15](=[O:34])[CH2:16][O:17][C:18]2[N:23]=[C:22]([CH3:24])[C:21]([NH:25]C(=O)OC(C)(C)C)=[C:20]([CH3:33])[N:19]=2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC(NC1C(C)=NC(OCC(O)=O)=NC=1C)=O)(C)(C)C.Cl>C(Cl)(Cl)Cl>[NH2:25][C:21]1[C:22]([CH3:24])=[N:23][C:18]([O:17][CH2:16][C:15]([N:14]([CH:11]2[CH2:12][CH2:13][N:8]([CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH2:9][CH2:10]2)[CH3:35])=[O:34])=[N:19][C:20]=1[CH3:33]
|
Name
|
Compound 30
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)N(C(COC1=NC(=C(C(=N1)C)NC(OC(C)(C)C)=O)C)=O)C
|
Name
|
Compound 9
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C(=NC(=NC1C)OCC(=O)O)C
|
Name
|
|
Quantity
|
530 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
compound 30
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was then stirred at room temperature (20 to 30° C.) for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was thoroughly washed with chloroform (240 mL)
|
Type
|
CUSTOM
|
Details
|
After the chloroform layer was separated
|
Type
|
ADDITION
|
Details
|
chloroform (300 mL) was added to the aqueous layer
|
Type
|
ADDITION
|
Details
|
While ice (740.7 g in total) was added as necessary, a 4N aqueous sodium hydroxide solution (805 mL)
|
Type
|
ADDITION
|
Details
|
was added portionwise
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
followed by the addition of chloroform (80 mL), and separation
|
Type
|
CUSTOM
|
Details
|
After the chloroform layer was separated
|
Type
|
ADDITION
|
Details
|
chloroform (200 mL) was added to the aqueous layer and separation
|
Type
|
CUSTOM
|
Details
|
The chloroform layer collected in the two extraction processes
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
suction-filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was then evaporated under reduced pressure
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=NC1C)OCC(=O)N(C)C1CCN(CC1)CC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 103.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |